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Compound of Interest

Compound Name: 3-Chloro-6-phenoxypyridazine

Cat. No.: B074615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with

numerous derivatives demonstrating potent inhibitory activity against a range of protein

kinases. This guide provides a comparative overview of the efficacy of substituted pyridazine

derivatives as kinase inhibitors, with a focus on structure-activity relationships and the signaling

pathways they modulate. While specific comprehensive data on 3-chloro-6-
phenoxypyridazine derivatives is limited in the public domain, this guide leverages available

data from closely related pyridazine analogues to provide valuable insights for researchers in

the field.

Quantitative Data on Kinase Inhibitory Activity
The following tables summarize the in vitro efficacy of various pyridazine derivatives against

different kinase targets. The data is compiled from multiple studies and highlights the potential

of this chemical class as a source of potent kinase inhibitors.

Table 1: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against Cyclin-Dependent

Kinase 2 (CDK2)[1]
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Compound ID
Substitution at
Position 3

Substitution at
Position 6

CDK2 IC50 (nM)

11e

5-(trifluoromethyl)-N-

(pyridin-2-

ylmethyl)pyridazine-3-

carboxamide

Morpholine 151

11h

5-(trifluoromethyl)-N-

(tetrahydrofuran-2-

ylmethyl)pyridazine-3-

carboxamide

Morpholine 43.8

11l

5-(trifluoromethyl)-N-

((1-methylpiperidin-2-

yl)methyl)pyridazine-

3-carboxamide

Morpholine 55.6

11m

5-(trifluoromethyl)-N-

((tetrahydro-2H-pyran-

4-

yl)methyl)pyridazine-

3-carboxamide

Morpholine 20.1

Table 2: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against c-Jun N-terminal

Kinase 1 (JNK1)

While a specific study on 3-chloro-6-phenoxypyridazine derivatives was not identified,

research on other 3,6-disubstituted pyridazines has highlighted their potential as JNK1

inhibitors. A notable derivative, compound 9e from a separate study, demonstrated significant

growth inhibition in various cancer cell lines, an effect attributed to the downregulation of the

JNK1 pathway.[2]
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Compound ID Structure Cell Line
Growth Inhibition
(%)

9e

3-(4-fluorophenyl)-6-

(4-

methoxyphenyl)pyrida

zine

A498 (Renal Cancer) 97.91

T-47D (Breast

Cancer)
79.98

Table 3: Inhibitory Activity of 4,6-Disubstituted Pyridazine Derivatives against Activin-like Kinase

5 (ALK5)

Recent studies on 4,6-disubstituted pyridazines have identified potent ALK5 inhibitors. This

data provides a valuable comparison for understanding the broader potential of the pyridazine

core.

Compound ID
Substitution at
Position 4

Substitution at
Position 6

ALK5 pKi

1A 3-pyridyl
5-chloro-2-

fluorophenyl
6.0

1B 3-pyridyl
5-chloro-2-

fluorophenyl
6.2

2A 2-aminopyridine
5-chloro-2-

fluorophenyl
7.6

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the evaluation of pyridazine-based

kinase inhibitors.
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General Procedure for the Synthesis of 3,6-Disubstituted
Pyridazine Derivatives
The synthesis of 3,6-disubstituted pyridazine derivatives often starts from commercially

available pyridazine precursors. A common method involves the reaction of 3,6-

dichloropyridazine with various nucleophiles. For instance, to synthesize a 3-chloro-6-
phenoxypyridazine derivative, one could react 3,6-dichloropyridazine with a substituted

phenol in the presence of a suitable base. Further modification of the 3-chloro position can be

achieved through subsequent nucleophilic substitution or cross-coupling reactions.[3]

Step 1: Synthesis of 3-chloro-6-phenoxypyridazine A mixture of 3,6-dichloropyridazine (1

equivalent), a substituted phenol (1 equivalent), and a base such as potassium carbonate (1.2

equivalents) in a solvent like dimethylformamide (DMF) is heated. The reaction progress is

monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the

product is isolated by extraction and purified by column chromatography.

Step 2: Further derivatization The resulting 3-chloro-6-phenoxypyridazine can then be

subjected to various reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a

diverse range of substituents at the 3-position.

In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is typically

determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase

Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

Kinase of interest (e.g., CDK2, JNK1, ALK5)

Substrate peptide

ATP

Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay kit
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96-well plates

Plate reader (luminometer)

Procedure:

A kinase reaction mixture is prepared containing the kinase, its specific substrate peptide,

and ATP in a reaction buffer.

The test compounds are added to the wells of a 96-well plate at various concentrations.

Control wells containing DMSO (vehicle) and a known inhibitor are also included.

The kinase reaction is initiated by adding the kinase reaction mixture to the wells.

The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60

minutes).

The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete

the remaining ATP.

The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is

subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

The luminescence is measured using a plate reader. The IC50 values (the concentration of

inhibitor required to reduce kinase activity by 50%) are then calculated from the dose-

response curves.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways

potentially targeted by pyridazine derivatives and a general experimental workflow for their

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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